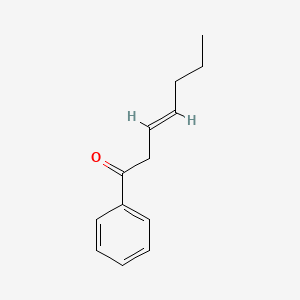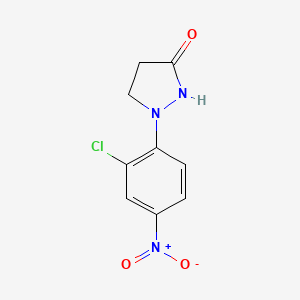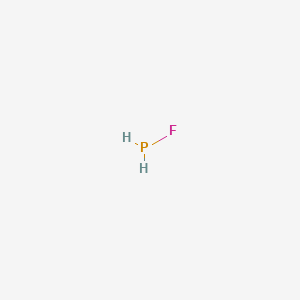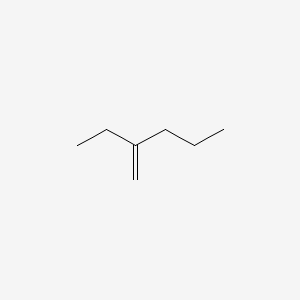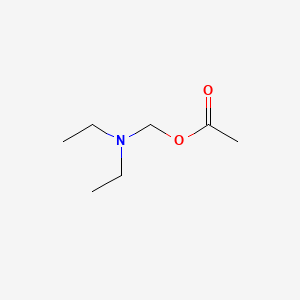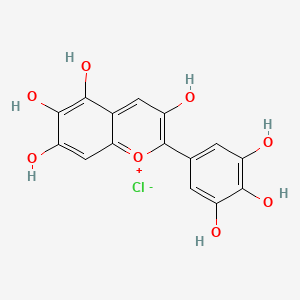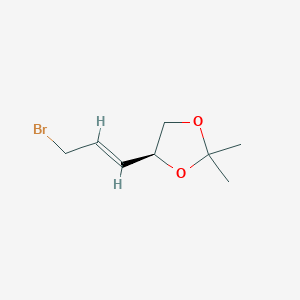
(S)-4,5-Isopropylidene-2-pentenylbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4,5-Isopropylidene-2-pentenylbromide is an organic compound with a unique structure that makes it valuable in various chemical reactions and applications. This compound is characterized by the presence of a bromine atom attached to a pentenyl group, which is further substituted with an isopropylidene group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Isopropylidene-2-pentenylbromide typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-Isopropylidene-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired bromide compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
(S)-4,5-Isopropylidene-2-pentenylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
科学研究应用
(S)-4,5-Isopropylidene-2-pentenylbromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4,5-Isopropylidene-2-pentenylbromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
®-4,5-Isopropylidene-2-pentenylbromide: The enantiomer of the compound with the opposite stereochemistry.
4,5-Isopropylidene-2-pentenylchloride: Similar structure but with a chlorine atom instead of bromine.
4,5-Isopropylidene-2-pentenylfluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-4,5-Isopropylidene-2-pentenylbromide is unique due to its specific (S) configuration, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom also imparts distinct electrophilic properties compared to its chloride and fluoride analogs.
属性
分子式 |
C8H13BrO2 |
|---|---|
分子量 |
221.09 g/mol |
IUPAC 名称 |
(4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H13BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 |
InChI 键 |
NPJBOTRZBRXWCV-SDLBARTOSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)/C=C/CBr)C |
规范 SMILES |
CC1(OCC(O1)C=CCBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


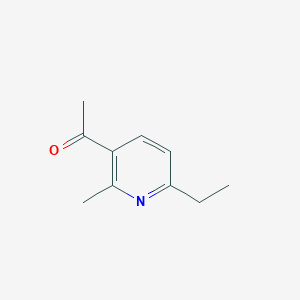
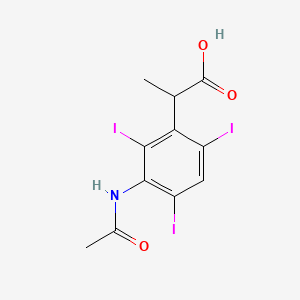
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)


